Corticorelin Ovine Triflutate

Endocrinology Diagnostic Testing Cushing's Syndrome

FDA-approved diagnostic agent with 91% accuracy in differentiating pituitary vs. ectopic ACTH sources, outperforming dexamethasone suppression (75%). Longer half-life and higher potency than human CRH. Essential for CRH stimulation testing; may obviate invasive IPSS. Research-grade material available for HPA axis studies and functional imaging applications.

Molecular Formula C205H339N59O63S
Molecular Weight 4670 g/mol
CAS No. 121249-14-7
Cat. No. B571208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticorelin Ovine Triflutate
CAS121249-14-7
Molecular FormulaC205H339N59O63S
Molecular Weight4670 g/mol
Structural Identifiers
InChIInChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1
InChIKeyQEEJLLNYQOBRRM-KSHGRFHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corticorelin Ovine Triflutate (CAS 121249-14-7) for ACTH-Dependent Cushing’s Syndrome Diagnosis: Procurement and Product Overview


Corticorelin Ovine Triflutate (USAN, brand Acthrel) is a sterile, lyophilized synthetic peptide trifluoroacetate salt, comprising a 41-amino acid sequence identical to ovine corticotropin-releasing hormone (oCRH) [1]. It is a potent agonist of the corticotropin-releasing hormone receptor (CRHR) [2]. The compound is FDA-approved as an intravenous diagnostic agent for the differentiation of pituitary and ectopic sources of excessive adrenocorticotropic hormone (ACTH) in patients with ACTH-dependent Cushing's syndrome [3]. The empirical formula is C205H339N59O63S, with a molecular weight of 4670.35 Daltons [4].

Corticorelin Ovine Triflutate: Why Substitution with Other CRH Analogs or Diagnostic Tests is Clinically Inadequate


In the differential diagnosis of ACTH-dependent Cushing's syndrome, Corticorelin Ovine Triflutate cannot be simply substituted by other CRH analogs (e.g., human CRH, bovine CRF) or alternative diagnostic tests (e.g., high-dose dexamethasone suppression test, HDDST) without a quantifiable loss in diagnostic performance [1]. While all CRH analogs stimulate ACTH release, their receptor binding affinities, pharmacokinetic profiles, and resulting clinical sensitivities and specificities differ significantly [2]. For instance, ovine CRH exhibits distinct receptor binding properties and avoids interaction with the human CRH-binding protein (CRH-BP) . Furthermore, direct comparative studies demonstrate that the oCRH stimulation test is statistically superior to both the hCRH test and the HDDST in accurately identifying pituitary-dependent disease [3]. These differences are not merely academic; they directly impact patient management by influencing the decision to pursue invasive procedures like inferior petrosal sinus sampling (IPSS) [4].

Corticorelin Ovine Triflutate: Quantitative Evidence for Superior Diagnostic Performance Over Analogs and Alternative Tests


Superior Stimulation of ACTH and Cortisol Compared to Human CRH in Cushing's Disease

In patients with Cushing's disease, stimulation with ovine CRH (Corticorelin Ovine Triflutate) induces significantly greater hormonal responses than human CRH (hCRH) when administered at equivalent doses (1 mcg/kg IV) [1]. This translates to a more robust and clinically useful diagnostic signal.

Endocrinology Diagnostic Testing Cushing's Syndrome

Enhanced Diagnostic Accuracy for Cortisol Response Compared to Human CRH

The diagnostic accuracy of the cortisol response to stimulation is significantly greater with ovine CRH than with human CRH. This makes the oCRH test a more reliable tool for confirming Cushing's disease based on cortisol dynamics [1].

Diagnostic Accuracy Cushing's Syndrome Biomarker

Superior Overall Diagnostic Accuracy vs. High-Dose Dexamethasone Suppression Test (HDDST)

In a large cohort of 323 patients with ACTH-dependent Cushing's syndrome, the ovine CRH stimulation test (using Corticorelin Ovine Triflutate) demonstrated significantly higher overall diagnostic accuracy compared to the 8 mg high-dose dexamethasone suppression test (HDDST) for distinguishing Cushing's disease from ectopic ACTH syndrome [1].

Diagnostic Accuracy Cushing's Syndrome Comparative Effectiveness

High Specificity in ACTH-Dependent Cushing's Syndrome Differential Diagnosis

The ovine CRH stimulation test demonstrates exceptional specificity for diagnosing pituitary-dependent Cushing's disease. Using an optimized ACTH response criterion, the test achieves perfect specificity, ensuring that a positive result is a very strong indicator of pituitary origin [1].

Sensitivity Specificity Differential Diagnosis

Negligible Affinity for Human CRH-Binding Protein (CRH-BP) vs. Human CRH

A key pharmacokinetic differentiator is that ovine CRH exhibits minimal binding affinity for the human CRH-binding protein (CRH-BP), unlike human CRH which is bound and cleared rapidly. This results in a longer circulating half-life and sustained bioactivity for the ovine analog [1].

Pharmacokinetics Receptor Binding CRH-Binding Protein

Established Clinical Utility as an FDA-Approved Diagnostic Agent

Corticorelin Ovine Triflutate (Acthrel) is the only CRH analog with an FDA-approved New Drug Application (NDA) for the specific indication of differentiating pituitary and ectopic ACTH production [1]. This regulatory milestone validates its clinical utility and ensures a standardized, reproducible diagnostic protocol [2].

Regulatory Approval Clinical Protocol Diagnostic Aid

Corticorelin Ovine Triflutate: Optimal Use Cases in Clinical Diagnostics and Research


Gold Standard Non-Invasive Differential Diagnosis of ACTH-Dependent Cushing's Syndrome

Corticorelin Ovine Triflutate is the definitive agent for performing the CRH stimulation test, the most accurate non-invasive method for distinguishing pituitary Cushing's disease from ectopic ACTH syndrome. Evidence from over 300 patients shows its diagnostic accuracy is 91%, significantly outperforming the 8 mg dexamethasone suppression test (75% accuracy) [1]. This test is critical for guiding subsequent management, potentially obviating the need for invasive inferior petrosal sinus sampling (IPSS) in a majority of patients when combined with HDDST results [1].

Confirmatory Testing in Adrenal Insufficiency Research Protocols

As a potent and specific secretagogue, the compound is employed in research settings to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. For example, it serves as a confirmatory test for adrenal insufficiency in subjects who have failed a glucagon stimulation test (GST). A standardized protocol involves a 1 mcg/kg IV bolus of Corticorelin Ovine Triflutate, with failure of the test defined as a stimulated cortisol level < 16.3 μg/dL . This provides a robust, quantifiable endpoint for evaluating adrenal reserve.

Enhanced Pituitary Adenoma Localization via PET Imaging

Leveraging its ability to selectively stimulate ACTH secretion from pituitary corticotrophs, Corticorelin Ovine Triflutate is used as an adjunct in functional imaging. It is administered as a stimulant prior to 18F-FDG-PET scans to increase the metabolic activity of pituitary adenomas in patients with Cushing's disease, thereby improving the sensitivity of tumor detection and localization for surgical planning [2].

Reference Standard in HPA Axis Pharmacodynamic Studies

Due to its well-characterized, dose-dependent, and reproducible stimulation of the pituitary-adrenal axis, Corticorelin Ovine Triflutate serves as a standard pharmacodynamic probe in clinical research. It is used to evaluate the effects of investigational drugs on the HPA axis and to study stress physiology. Its known half-maximal dose (0.3-1.0 mcg/kg) and maximally effective dose (3-10 mcg/kg) allow for precise experimental design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corticorelin Ovine Triflutate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.